Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-
Overview
Description
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is a complex organic compound with the molecular formula C32H22O4. It is also known by its systematic name, 1,3-Phenylenebis[(4-phenoxyphenyl)methanone]. This compound is characterized by its unique structure, which includes two phenoxyphenyl groups attached to a central phenylenebis methanone core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] typically involves the reaction of 1,3-phenylenediamine with 4-phenoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenoxyphenyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid
Major Products Formed
Scientific Research Applications
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-phenoxybenzoyl)benzene: Similar structure but with a different substitution pattern on the benzene ring.
Methanone, 1,4-phenylenebis[phenyl-]: Another related compound with different functional groups attached to the phenylenebis methanone core
Uniqueness
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[3-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O4/c33-31(23-14-18-29(19-15-23)35-27-10-3-1-4-11-27)25-8-7-9-26(22-25)32(34)24-16-20-30(21-17-24)36-28-12-5-2-6-13-28/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKPTIWJWCQZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454094 | |
Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40912-23-0 | |
Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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